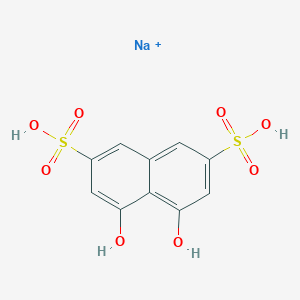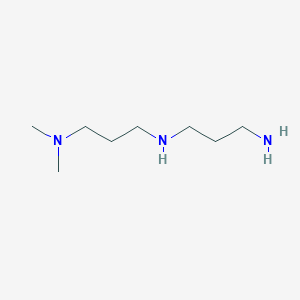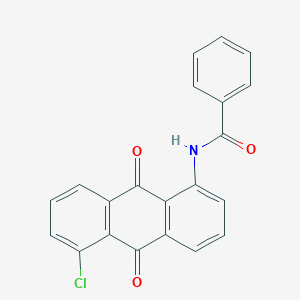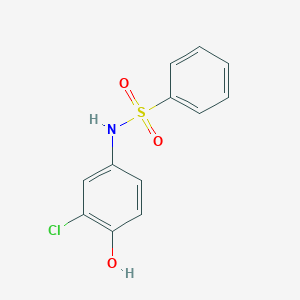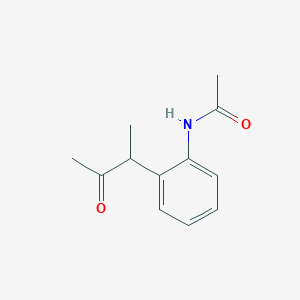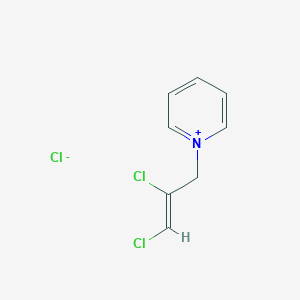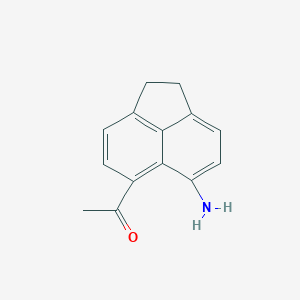
Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)-, also known as acridine yellow G, is a fluorescent dye that is commonly used in scientific research. It is a member of the acridine family of dyes and has a unique chemical structure that makes it useful in a variety of applications. In
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- is not fully understood, but it is believed to bind to nucleic acids and other biomolecules, causing a shift in its fluorescent properties. This shift in fluorescence can be used to detect the presence of the dye in cells and tissues.
Efectos Bioquímicos Y Fisiológicos
Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- is generally considered to be non-toxic and has no known physiological effects. However, it should be handled with care and disposed of properly, as it may be harmful to the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- in lab experiments is its high sensitivity and specificity. It can be used to detect very small amounts of biomolecules and is relatively easy to use. However, one limitation is that it may interfere with certain biological processes and can be toxic to some organisms.
Direcciones Futuras
There are many future directions for research on Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)-. One area of interest is the development of new methods for synthesizing the dye, which could improve its efficiency and reduce its cost. Another area of interest is the development of new applications for the dye, such as in the detection of specific types of cancer cells or in the study of protein-protein interactions. Additionally, researchers may investigate the potential use of Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- in drug delivery or as a therapeutic agent.
Conclusion:
In conclusion, Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- is a useful fluorescent dye with many scientific research applications. Its unique chemical structure and fluorescent properties make it a valuable tool for studying biomolecules and cellular processes. While there are some limitations to its use, the future directions for research on Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- are promising and could lead to new discoveries in the field of biochemistry and molecular biology.
Métodos De Síntesis
Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- can be synthesized using a variety of methods, including the condensation of 1-amino-9,10-dihydroEthanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- with ketones, such as acetone or cyclohexanone. The reaction typically takes place in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, and produces a yellow crystalline solid.
Aplicaciones Científicas De Investigación
Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- has a wide range of scientific research applications due to its fluorescent properties. It can be used as a stain for nucleic acids, proteins, and lipids in cells and tissues. It can also be used as a pH indicator and to detect the presence of certain ions, such as zinc and copper.
Propiedades
Número CAS |
5209-01-8 |
|---|---|
Nombre del producto |
Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- |
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
1-(6-amino-1,2-dihydroacenaphthylen-5-yl)ethanone |
InChI |
InChI=1S/C14H13NO/c1-8(16)11-6-4-9-2-3-10-5-7-12(15)14(11)13(9)10/h4-7H,2-3,15H2,1H3 |
Clave InChI |
DDYLMTWTJIVUDQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2C(=CC=C3C2=C(CC3)C=C1)N |
SMILES canónico |
CC(=O)C1=C2C(=CC=C3C2=C(CC3)C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



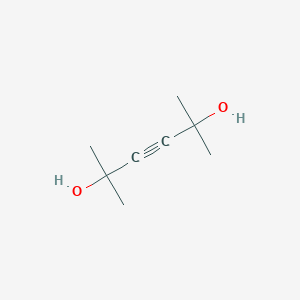

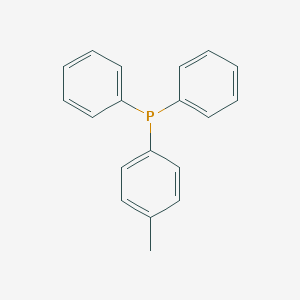
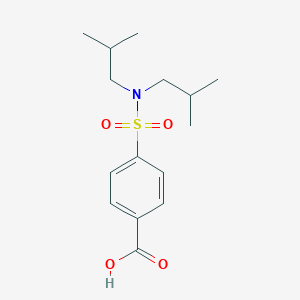
![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)
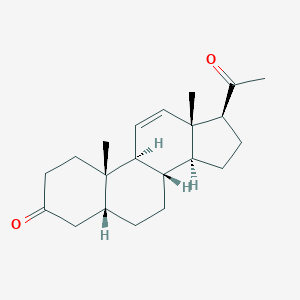
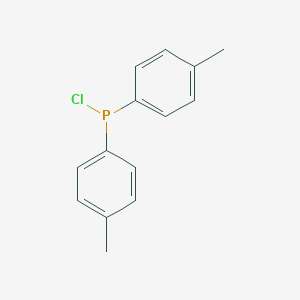
![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B86758.png)
